4-Bromo-2-ethyl-1-ethynylbenzene
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Overview
Description
4-Bromo-2-ethyl-1-ethynylbenzene is an organic compound that belongs to the class of haloalkynes. It is characterized by the presence of a bromine atom, an ethyl group, and an ethynyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-1-ethynylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethyl-1-ethynylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethyl-1-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alkenes or alkanes.
Scientific Research Applications
4-Bromo-2-ethyl-1-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving haloalkynes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethyl-1-ethynylbenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, while in oxidation reactions, the ethyl group is converted to a carboxylic acid or aldehyde.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-ethynylbenzene
- 1-Bromo-4-ethylbenzene
- 2-Bromoethylbenzene
Uniqueness
4-Bromo-2-ethyl-1-ethynylbenzene is unique due to the presence of both an ethyl and an ethynyl group on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-bromo-2-ethyl-1-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-3-8-5-6-10(11)7-9(8)4-2/h1,5-7H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRMXLWPQJWJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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